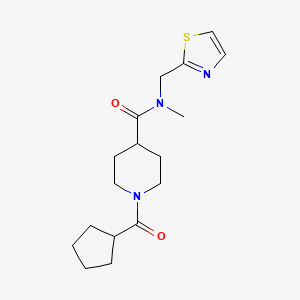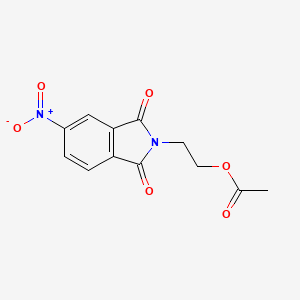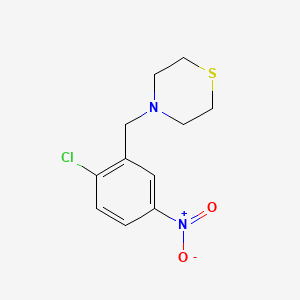
6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinolinol derivatives, including "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol," often involves multi-step chemical reactions that include cyclization, nitration, chlorination, and condensation steps. For example, Anzini et al. (1991) describe synthetic pathways for quinoline derivatives, highlighting methods that could be relevant for synthesizing the subject compound through intermediate stages and reactions with chloroquinoline derivatives (Anzini, Cappelli, & Vomero, 1991). Additionally, Patel and Vohra (2006) discuss the synthesis of quinolinol compounds, providing insights into the chemical processes that might be applied to our compound of interest (Patel & Vohra, 2006).
Molecular Structure Analysis
The molecular structure of "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol" is characterized by the presence of a quinolinol core, substituted by a piperidinylmethyl group and chloro and methyl groups at specific positions. The structural features influence the compound's electronic configuration and chemical reactivity. Studies like those by Arulraj et al. (2019) on similar compounds provide insights into molecular structure through crystal structure analysis and DFT calculations, offering a basis for understanding the electronic and geometric properties of quinolinol derivatives (Arulraj, Sivakumar, Rajkumar, Jasinski, Kaur, & Thiruvalluvar, 2019).
Chemical Reactions and Properties
Quinolinol derivatives participate in a variety of chemical reactions, including N-alkylation, cyclization, and cross-coupling reactions. Roopan and Khan (2010) discuss the N-alkylation of quinoline derivatives using ZnO nanorods as a catalyst, illustrating the type of chemical transformations that "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol" might undergo (Roopan & Khan, 2010).
Physical Properties Analysis
The physical properties of "6-chloro-2-methyl-3-(1-piperidinylmethyl)-4-quinolinol," such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. For instance, the work by Sapochak et al. (2001) on methyl-substituted quinolinolato chelates discusses how structural modifications affect physical properties like photoluminescence and thermal stability, providing a framework for understanding the physical characteristics of our compound (Sapochak, Padmaperuma, Washton, Endrino, Schmett, Marshall, Fogarty, Burrows, & Forrest, 2001).
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-14(10-19-7-3-2-4-8-19)16(20)13-9-12(17)5-6-15(13)18-11/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMLFYIPWORRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6806135 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R*,4S*)-1-[(1H-benzimidazol-2-ylmethoxy)acetyl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5656449.png)
![methyl 2-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}piperidine-1-carboxylate](/img/structure/B5656452.png)
![3-[(4-biphenylylcarbonyl)amino]benzoic acid](/img/structure/B5656453.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5656465.png)
![3,5-dimethyl-4-[4-(methylsulfonyl)phenyl]isoxazole](/img/structure/B5656476.png)


![2-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-8-methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B5656506.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5656518.png)
![4-{1-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]piperidin-3-yl}benzoic acid](/img/structure/B5656523.png)
![9-allyl-4-[3-(2-furyl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5656537.png)